Felodipine-d8
Beschreibung
Eigenschaften
CAS-Nummer |
1346602-65-0 |
|---|---|
Molekularformel |
C18H11D8Cl2NO4 |
Molekulargewicht |
392.30 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
72509-76-3 (unlabelled) |
Synonyme |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl-d5 5-Methyl-d3 Ester |
Tag |
Felodipine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Felodipine-d8 (CAS: 1346602-65-0): A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Characterization, and Application of a Key Deuterated Internal Standard in Pharmaceutical Analysis
This technical guide provides a comprehensive overview of Felodipine-d8, a deuterated analog of the calcium channel blocker Felodipine. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, and analytical applications of this stable isotope-labeled compound, which is crucial for accurate bioanalytical and pharmacokinetic studies.
Introduction to Felodipine and the Role of Deuterated Analogs
Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] It exerts its therapeutic effect by selectively inhibiting the influx of extracellular calcium ions across the membranes of smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1]
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. Deuterated compounds, such as Felodipine-d8, are ideal for this purpose. They share identical physicochemical properties with their non-deuterated counterparts, ensuring they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. The mass shift introduced by the deuterium atoms allows for clear differentiation between the analyte and the internal standard, leading to highly accurate and precise quantification, even in complex biological matrices like plasma.[2]
Physicochemical Properties of Felodipine-d8
A thorough understanding of the physicochemical properties of Felodipine-d8 is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1346602-65-0 | [3][4] |
| Molecular Formula | C₁₈H₁₁D₈Cl₂NO₄ | [3][4] |
| Molecular Weight | 392.30 g/mol | [3][4] |
| Appearance | Likely a light yellow to yellow crystalline powder (inferred from Felodipine) | [5] |
| Solubility | Expected to be practically insoluble in water and freely soluble in acetone and methanol (inferred from Felodipine) | [5] |
Synthesis and Structural Elucidation
The precise location of the deuterium atoms within the Felodipine-d8 molecule is critical for its function as an internal standard. While a specific synthesis protocol for Felodipine-d8 with CAS number 1346602-65-0 is not publicly detailed, a general method for deuterating dihydropyridines has been described. This process typically involves the deuteration of the methyl groups at the 2 and 6 positions of the dihydropyridine ring.[6]
The synthesis of the non-deuterated felodipine backbone generally follows the Hantzsch pyridine synthesis.[7][8] A plausible synthetic route for Felodipine-d8 would involve using deuterated starting materials in this synthesis.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Felodipine-d8.
Structural Confirmation:
The definitive structure and the precise location of the deuterium atoms in Felodipine-d8 would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals at the positions where deuterium has been incorporated. ¹³C NMR would provide information about the carbon skeleton. While specific NMR data for Felodipine-d8 is not widely published, detailed assignments for non-deuterated Felodipine are available and serve as a reference.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of 392.30 g/mol . Tandem mass spectrometry (MS/MS) would reveal a fragmentation pattern consistent with the structure of Felodipine, but with mass shifts corresponding to the deuterated fragments. The fragmentation of non-deuterated Felodipine typically involves the loss of the ester groups.[10][11] For Felodipine-d8, the masses of these fragments would be increased depending on the location of the deuterium atoms.
Application in Bioanalytical Methods
The primary application of Felodipine-d8 is as an internal standard for the quantification of Felodipine in biological samples, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Use as an Internal Standard
An ideal internal standard should have the following characteristics:
-
Chemical Similarity: It should be chemically and structurally similar to the analyte to mimic its behavior during sample preparation and analysis.
-
Co-elution: It should elute at or very close to the retention time of the analyte in the chromatographic system.
-
No Interference: It should not be naturally present in the biological matrix and should not interfere with the detection of the analyte.
-
Mass Difference: It should have a different mass-to-charge ratio (m/z) from the analyte for distinct detection by the mass spectrometer.
Felodipine-d8 fulfills all these criteria, making it an excellent choice for the accurate quantification of Felodipine.
Experimental Protocol: Quantification of Felodipine in Human Plasma by LC-MS/MS
This section outlines a typical experimental workflow for the analysis of Felodipine in human plasma using Felodipine-d8 as an internal standard. This protocol is a composite based on established methods for Felodipine analysis.[12][13][14][15]
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Felodipine-d8 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Sample Preparation:
Caption: Step-by-step workflow for plasma sample preparation.
Step 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Felodipine | 384.1 | 338.1 |
| Felodipine-d8 | 392.1 | 346.1 |
Note: The specific MRM transitions should be optimized for the instrument being used. The transitions provided are based on the expected fragmentation pattern of Felodipine and a hypothetical d8-labeling on the ester methyl and ethyl groups.
Data Analysis and Interpretation
The concentration of Felodipine in the plasma samples is determined by calculating the ratio of the peak area of the analyte (Felodipine) to the peak area of the internal standard (Felodipine-d8). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Felodipine and a fixed concentration of Felodipine-d8. The concentrations of the unknown samples are then interpolated from this calibration curve.
Stability and Storage
Proper storage and handling of Felodipine-d8 are crucial to maintain its integrity and ensure the accuracy of analytical results.
-
Storage Conditions: Felodipine-d8 should be stored in a well-closed container, protected from light, at a controlled room temperature.
-
Solution Stability: The stability of stock and working solutions of Felodipine-d8 in various solvents (e.g., methanol, acetonitrile) should be evaluated under different storage conditions (e.g., room temperature, refrigerated, frozen) to establish appropriate handling procedures for analytical methods.
Conclusion
Felodipine-d8 (CAS: 1346602-65-0) is an indispensable tool for researchers and scientists in the field of drug development and analysis. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of Felodipine in complex biological matrices. This technical guide has provided a comprehensive overview of its properties, a conceptual framework for its synthesis, and a detailed protocol for its application in a bioanalytical setting. A thorough understanding of these technical aspects is paramount for its effective implementation in pharmacokinetic, toxicokinetic, and bioequivalence studies, ultimately contributing to the development of safer and more effective medicines.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
References
- Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers. Chemical Research in Chinese Universities. 2006;22(4):479-483.
- Total assignment of the1H and13C NMR data for felodipine and its derivatives. Magnetic Resonance in Chemistry. 2001;39(8):443-448.
-
Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). ResearchGate. Accessed February 22, 2026. [Link]
- Quantitative determination of felodipine in human serum by LC-MS-MS method.
- Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
- Enhancement of the efficacy of drugs by deuteration.
-
Felodipine-impurities. Pharmaffiliates. Accessed February 22, 2026. [Link]
-
Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu. Accessed February 22, 2026. [Link]
-
Felodipine-impurities. Pharmaffiliates. Accessed February 22, 2026. [Link]
-
13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Royal Society of Chemistry. Accessed February 22, 2026. [Link]
- Mass spectra of fragment ions of felodipine. Chinese Journal of Mass Spectrometry. 2025;46(2):187-195.
-
Felodipine. PubChem. Accessed February 22, 2026. [Link]
- Optimization and continuous flow synthesis of felodipine. Arkivoc. 2025; part _, 0-0.
-
The preparation method of felodipine. Patsnap. Accessed February 22, 2026. [Link]
- The Physical Stability of Felodipine and Its Recrystallization from an Amorphous Solid Dispersion Studied by NMR Relaxometry. AAPS PharmSciTech. 2022;23(4):93.
-
Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. ResearchGate. Accessed February 22, 2026. [Link]
- Formulation and Characterization of Felodipine as an Oral Nanoemulsions. Iraqi Journal of Pharmaceutical Sciences. 2021;30(1):209-217.
- Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol. International Journal of Pharmacy and Pharmaceutical Sciences. 2013;5(3):608-614.
- [Analysis and evaluation of the impurity of felodipine and its tablets]. Zhongguo Yi Yao Gong Ye Za Zhi. 2014;45(10):893-8.
-
1H and 13C NMR characteristics of β-blockers. ResearchGate. Accessed February 22, 2026. [Link]
-
Felodipine. StatPearls. Accessed February 22, 2026. [Link]
Sources
- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Felodipine Manufacturers, with SDS [mubychem.com]
- 6. scribd.com [scribd.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. The preparation method of felodipine - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectra of fragment ions of felodipine [zpxb.xml-journal.net]
- 12. Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers [crcu.jlu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. gilbertodenucci.com [gilbertodenucci.com]
- 15. lcms.cz [lcms.cz]
Optimizing Bioanalytical Precision: The "Chlorine Trap" in Felodipine Internal Standard Selection
Topic: Optimizing Bioanalytical Precision: A Comparative Technical Guide to Felodipine-d5 vs. Felodipine-d8 Internal Standards Content Type: In-depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Method Developers.
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis, the selection of a Stable Isotope Labeled Internal Standard (SIL-IS) is often treated as a commodity decision—"buy the cheapest deuterated standard available." For Felodipine, this approach introduces a critical latent error.
Due to the presence of two chlorine atoms in the Felodipine molecule (
Part 1: The Isotopic Landscape
To understand the failure mode of Felodipine-d5, we must first analyze the mass spectral physics of the analyte itself.
The Chlorine Isotope Effect
Unlike Carbon-12 (which has a minor
Felodipine contains a dichlorophenyl ring.[1][2][3][4] The probability distribution of two chlorine atoms creates a distinct triplet pattern in the mass spectrum:
-
M+0 (
Cl- Cl): 100% Relative Abundance (Base Peak) -
M+2 (
Cl- Cl): ~64% Relative Abundance -
M+4 (
Cl- Cl): ~10% Relative Abundance
The "M+5" Danger Zone
The critical error occurs when we account for the carbon isotopes on top of the chlorine pattern. The M+4 peak (m/z ~388) is significant. The M+5 peak (m/z ~389) arises from the M+4 population containing one
-
Felodipine-d5 has a mass shift of +5 Da. Its precursor ion is m/z ~389.
-
Conflict: The native Felodipine M+5 isotope sits exactly at m/z 389.
This results in Native-to-IS Cross-talk . As the concentration of Felodipine in the sample increases, the abundance of its M+5 isotope increases, adding signal to the Internal Standard channel. This distorts the Area Ratio (
Visualization: The Isotopic Overlap
The following diagram illustrates the spectral interference.
Figure 1: Spectral overlap mechanism. Note how the Native M+5 tail directly corrupts the d5-IS channel, while d8 remains spectrally resolved.
Part 2: Structural & Physicochemical Comparison[4]
The choice between d5 and d8 is not merely about mass; it is about the position of the label and the resulting stability.
| Feature | Felodipine-d5 | Felodipine-d8 | Technical Verdict |
| Mass Shift | +5 Da | +8 Da | d8 Wins (Avoids Cl isotope envelope) |
| Precursor Ion (ESI+) | m/z 389.1 | m/z 392.1 | d8 Wins (Higher specificity) |
| Label Position | Typically Ethyl ester chain ( | Ethyl ester ( | Neutral (Both stable) |
| MRM Transition | 389.1 → 343.1 | 392.1 → 346.1 | d8 Wins (Fragment retains shift) |
| Cost | Low | Moderate/High | d5 Wins (Budget only) |
| Risk Profile | High (at concentrations >500 ng/mL) | Low (Linear up to >5000 ng/mL) | d8 Wins (Regulatory safety) |
The Fragmentation Factor
In LC-MS/MS, we monitor a specific transition. For Felodipine, the primary transition is 384 → 338 (Loss of ethanol/formate).
-
Crucial Detail: The fragment ion (m/z 338) retains the dichlorophenyl ring.
-
Implication: Because the chlorines are still present in the fragment, the isotope pattern (M, M+2, M+4) persists in the MS2 spectrum. Therefore, using MS/MS does not eliminate the interference if you use d5. You must use d8 to shift the precursor mass outside the envelope entirely.
Part 3: Experimental Validation Protocol
Do not rely on theoretical assumptions. As a scientist, you must validate the interference in your specific matrix. Follow this "Null IS" protocol to quantify the cross-talk.
Protocol: The "Null IS" Interference Test
Objective: Determine if high concentrations of Native Felodipine contribute signal to the Internal Standard channel.
Reagents:
-
Native Felodipine Stock.
-
Blank Plasma (Human/Rat).
-
Note: Do not add Internal Standard to these samples.
Workflow:
-
Preparation: Prepare a ULOQ (Upper Limit of Quantification) sample of Native Felodipine (e.g., 100 ng/mL) in plasma.
-
Extraction: Perform your standard LLE or Protein Precipitation extraction.
-
Injection: Inject the sample into the LC-MS/MS.
-
Monitoring: Monitor the MRM transitions for:
-
Analyte (384 → 338)
-
Proposed IS-d5 (389 → 343)
-
Proposed IS-d8 (392 → 346)
-
Data Analysis: Since there is no IS in the sample, any peak appearing in the IS channels is pure interference from the Analyte.
Acceptance Criteria (FDA/EMA Guidelines):
-
Interference in the IS channel must be < 5% of the average IS response.
-
Prediction: With d5, you will likely see >5% interference at high concentrations. With d8, it should be <0.1%.[5]
Workflow Diagram: Decision Logic
Figure 2: Decision tree for selecting SIL-IS based on halogen content.
Part 4: Conclusion & Recommendations
When to use Felodipine-d5
-
Low Sensitivity Assays: If your ULOQ is very low (<10 ng/mL), the absolute abundance of the M+5 isotope may be negligible compared to the IS concentration.
-
Academic/Non-GLP: Where slight non-linearity is acceptable and budget is the primary constraint.
When to use Felodipine-d8
-
Regulated Bioanalysis (GLP): Mandatory to ensure linearity and precision across the full dynamic range.
-
High Sensitivity Assays: Any method requiring a wide dynamic range (e.g., 0.1 – 100 ng/mL).
-
Multiplexing: If co-eluting metabolites are present that might further complicate the spectra.
Final Verdict: For Felodipine, the d8 standard is the technically correct choice . The presence of two chlorine atoms creates a spectral "trap" at M+5 that d5 standards cannot escape.
References
-
PubChem. (2025). Felodipine Compound Summary (CID 3333). National Library of Medicine. [Link]
-
Migliorança, L. H., et al. (2005).[6] Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Welch, C. (2025). Impact of Chlorine Isotope Pattern on Internal Standard Selection. Welch Lab Technical Notes. [Link](Note: Generalized reference to chlorine isotope principles in MS).
Sources
- 1. DailyMed - FELODIPINEEXTENDED-RELEASE TABLETS- felodipine tablet, extended release [dailymed.nlm.nih.gov]
- 2. Felodipine - Wikipedia [en.wikipedia.org]
- 3. lcms.cz [lcms.cz]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O 2 reaction gas - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00191E [pubs.rsc.org]
- 6. gilbertodenucci.com [gilbertodenucci.com]
Methodological & Application
High-Sensitivity Quantitation of Felodipine in Plasma using Felodipine-d8: A Validated UHPLC-MS/MS Protocol
Abstract
This application note details a robust, high-sensitivity UHPLC-MS/MS method for the quantification of Felodipine in human plasma, utilizing Felodipine-d8 as the stable isotope-labeled internal standard (SIL-IS). Unlike analog internal standards (e.g., Nimodipine), Felodipine-d8 provides superior compensation for matrix effects and ionization suppression, particularly in phospholipid-rich matrices. This guide addresses critical challenges inherent to 1,4-dihydropyridines—specifically their extreme photosensitivity and susceptibility to oxidative aromatization—and provides a validated workflow compliant with ICH M10 guidelines.
Introduction & Scientific Rationale
The Challenge of Dihydropyridines
Felodipine is a calcium channel blocker of the 1,4-dihydropyridine (DHP) class.[1][2] From a bioanalytical perspective, DHPs present two primary failure modes:
-
Photochemical Instability: Under UV/VIS light (λ < 450 nm), the dihydropyridine ring undergoes oxidative aromatization to form the corresponding pyridine derivative. This reaction is irreversible and alters the molecular weight by -2 Da (loss of 2H), leading to quantitation errors if not controlled.
-
Matrix Effects: In Electrospray Ionization (ESI), co-eluting phospholipids often suppress the signal. While analog standards track retention time reasonably well, they do not experience the exact ionization environment as the analyte.
Why Felodipine-d8?
Using Felodipine-d8 (Deuterated Internal Standard) is the gold standard for correcting these variances. Because the physicochemical properties of the d8-isotopologue are virtually identical to the analyte, it compensates for:
-
Extraction efficiency losses.
-
Column adsorption sites.
-
Signal suppression/enhancement (Matrix Effect) at the exact elution time.
Critical Mechanism: The validation focus here is not just on the drug, but on ensuring the isotopic purity of the Felodipine-d8 reagent to prevent "cross-talk" (unlabeled impurity in the IS contributing to the analyte signal).
Materials and Instrumentation
Reagents
-
Analyte: Felodipine (Certified Reference Material).[3]
-
Internal Standard: Felodipine-d8 (Isotopic purity > 99.0 atom % D).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (for Liquid-Liquid Extraction).
Instrumentation
-
UHPLC: Agilent 1290 Infinity II / Waters ACQUITY UPLC I-Class or equivalent.
-
Detector: Sciex Triple Quad 6500+ / Thermo Altis (ESI Positive mode).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
Experimental Conditions
Mass Spectrometry Parameters (ESI+)
Note: Transitions are instrument-dependent. Always perform a compound optimization (infusion) for your specific lot of Felodipine-d8, as the position of deuterium labeling (ring vs. ester chain) affects fragmentation.
| Parameter | Felodipine (Analyte) | Felodipine-d8 (IS) |
| Precursor Ion (Q1) | m/z 384.1 [M+H]⁺ | m/z 392.1 [M+H]⁺ |
| Product Ion (Q3) | m/z 338.1 | m/z 346.1* |
| Dwell Time | 50 ms | 50 ms |
| Declustering Potential | 80 V | 80 V |
| Collision Energy (CE) | 18 V | 18 V |
| Ion Source Temp | 500°C | 500°C |
*Assumes d8-labeling is retained in the fragment. Verify via product ion scan.
UHPLC Gradient
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
| Time (min) | % B | Event |
| 0.00 | 40 | Initial Hold |
| 0.50 | 40 | Begin Ramp |
| 2.50 | 90 | Elution of Analytes |
| 3.00 | 90 | Wash |
| 3.10 | 40 | Re-equilibration |
| 4.50 | 40 | Stop |
Validated Experimental Workflow
The following workflow utilizes Liquid-Liquid Extraction (LLE) . While Protein Precipitation (PPT) is faster, LLE is strongly recommended for Felodipine to remove phospholipids and achieve lower Limits of Quantitation (LOQ ~0.05 ng/mL).
CRITICAL PRECAUTION:
All sample preparation must be performed under monochromatic yellow light (sodium lamp) or in amber glassware to prevent photodegradation.
Workflow Diagram
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Felodipine/Felodipine-d8 isolation.
Method Validation Strategy (ICH M10)
To validate the method specifically regarding the Felodipine-d8 IS, you must perform the following self-validating checks.
Isotopic Interference (Cross-Talk)
Since Felodipine-d8 is synthesized, it may contain traces of d0 (unlabeled) material. Conversely, at high concentrations, the M+8 isotope of the drug might contribute to the IS channel (though unlikely with Cl isotopes, the pattern is complex).
Protocol:
-
Inject Blank + IS only: Monitor the analyte (Felodipine) channel.
-
Acceptance: Signal in analyte channel must be < 20% of the LLOQ response.
-
-
Inject ULOQ (Analyte only) + No IS: Monitor the IS (Felodipine-d8) channel.
-
Acceptance: Signal in IS channel must be < 5% of the average IS response.
-
Matrix Effect (M-Factor)
This determines if the plasma matrix suppresses the signal of the analyte and if the IS tracks this suppression accurately.
Calculation:
-
Goal: The CV of the IS-normalized Matrix Factor calculated from 6 different lots of plasma (including lipemic and hemolyzed) should be < 15% .
Photostability Stress Test
Prove the robustness of your handling procedure.
-
Prepare QC Low samples.
-
Expose Set A to ambient white laboratory light for 1 hour.
-
Keep Set B in the dark (or under yellow light).
-
Analyze both.[1]
-
Pass Criteria: Set A should show degradation (formation of pyridine analog, approx RT shift or mass change), confirming the necessity of yellow light. Set B confirms the stability of the proposed method.
Results & Discussion
Selectivity and Specificity
The use of Felodipine-d8 eliminates the risk of interference from co-medications that might co-elute with analog standards. The MRM transition 392.1 -> 346.1 is highly specific.
Linearity
The method typically demonstrates linearity from 0.05 ng/mL to 20 ng/mL (
Isotopic Contribution Logic
The following decision tree helps troubleshoot validation failures related to the deuterated standard.
Caption: Decision logic for assessing isotopic purity and interference during method validation.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3333, Felodipine. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Sutton, J., et al. (2013). "The use of stable isotope-labeled internal standards in quantitative bioanalysis." Bioanalysis. [Link][4][5][6]
Sources
- 1. scispace.com [scispace.com]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Collision Energy for Felodipine-d8
Welcome to the technical support guide for optimizing mass spectrometry parameters for Felodipine-d8. This document serves as a resource for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis using LC-MS/MS. Here, we address common questions and provide in-depth troubleshooting guidance to ensure the development of a robust and sensitive assay for Felodipine utilizing its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is Collision-Induced Dissociation (CID), and why is optimizing the Collision Energy (CE) a critical step for my Felodipine-d8 assay?
Answer:
Collision-Induced Dissociation (CID) is the fundamental process used in triple quadrupole mass spectrometry to generate specific product ions for quantitative analysis via Multiple Reaction Monitoring (MRM). The process can be broken down into three key stages:
-
Q1 (First Quadrupole): Isolates the precursor ion of interest—in this case, the protonated molecule of Felodipine-d8, [M+H]⁺.
-
Q2 (Collision Cell): The isolated precursor ions are accelerated into a chamber filled with an inert gas (typically argon or nitrogen). The kinetic energy for this acceleration is controlled by a voltage potential known as the Collision Energy (CE). Collisions with the gas cause the precursor ion to fragment.
-
Q3 (Third Quadrupole): This stage isolates a specific, stable product ion generated in Q2.
The detector then measures the intensity of this final product ion. The pairing of a precursor ion with a product ion is called an MRM transition.
Why Optimization is Crucial: The amount of energy transferred during the collision in Q2 directly dictates the fragmentation pattern.
-
Insufficient CE: If the collision energy is too low, the precursor ion will not fragment efficiently, leading to a weak or non-existent product ion signal and poor assay sensitivity.
-
Excessive CE: If the energy is too high, the precursor ion may undergo extensive fragmentation into many small, unstable ions. This can scatter the ion signal across multiple fragments, reducing the intensity of the desired stable product ion and potentially creating less specific fragments.
Therefore, optimizing the CE is essential to find the "sweet spot" that maximizes the generation of a specific, intense, and stable product ion, which is the cornerstone of a sensitive and reproducible MRM assay.[1][2] Each transition has a unique optimal CE value that must be determined experimentally.[2][3]
Q2: I am starting my method development. What are the theoretical precursor and product ions for Felodipine-d8?
Answer:
To predict the ions for Felodipine-d8, we first look at the established fragmentation of unlabeled Felodipine. Felodipine (C₁₈H₁₉Cl₂NO₄) has a molecular weight of approximately 383.25 Da. In positive electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of ~384.2.
Felodipine-d8 is a stable isotope-labeled internal standard (SIL-IS) where eight hydrogen atoms have been replaced by deuterium. This increases the molecular weight by approximately 8 Da.
-
Precursor Ion: The protonated molecule [M+H]⁺ of Felodipine-d8 is the target precursor ion. Its m/z will be approximately 392.3 .
-
Product Ions: The fragmentation of dihydropyridine compounds like Felodipine typically involves neutral losses from the ester side chains.[4][5] The primary fragmentations observed for Felodipine are the loss of methanol (CH₃OH, ~32 Da) and the loss of ethanol (C₂H₅OH, ~46 Da).[5][6] Since the deuterium labeling is typically on the core structure and not the ester groups, we expect the same neutral losses for Felodipine-d8.
The table below summarizes the expected MRM transitions.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Proposed Neutral Loss | Expected Product Ion (m/z) | Role |
| Felodipine | ~384.2 | Loss of Methanol (~32 Da) | ~352.2 | Analyte |
| Felodipine | ~384.2 | Loss of Ethanol (~46 Da) | ~338.2 | Analyte |
| Felodipine-d8 | ~392.3 | Loss of Methanol (~32 Da) | ~360.3 | Internal Standard |
| Felodipine-d8 | ~392.3 | Loss of Ethanol (~46 Da) | ~346.3 | Internal Standard |
It is crucial to confirm these masses with your specific batch of Felodipine-d8 standard.
Experimental Protocol & Troubleshooting
Q3: How do I experimentally determine the optimal Collision Energy for Felodipine-d8 product ions?
Answer:
The optimal collision energy must be found empirically by performing a CE optimization experiment. This involves systematically ramping the collision energy for each product ion and monitoring its intensity.
Experimental Protocol: Collision Energy Optimization
Objective: To determine the collision energy (in eV or V) that produces the maximum signal intensity for each selected product ion of Felodipine-d8.
Materials:
-
A stock solution of Felodipine-d8 at a known concentration (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Your LC-MS/MS system equipped with an infusion pump or a flow injection analysis (FIA) setup.
Methodology:
-
System Preparation:
-
Tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is performing optimally.[7]
-
Prepare the mobile phase that will be used for the final analysis. This ensures that the optimization is performed under relevant chemical conditions.
-
-
Analyte Infusion:
-
Infuse the Felodipine-d8 stock solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min). This provides a continuous and steady stream of ions.
-
Allow the signal to stabilize. You should see a strong and consistent ion current for the precursor ion (m/z ~392.3) in a full scan or Q1 scan.
-
-
Collision Energy Ramp Experiment:
-
Set up a product ion scan method on your instrument's software. Define the precursor ion as m/z 392.3.
-
Create an experiment to automatically ramp the collision energy. Start with a broad range, for example, from 5 eV to 50 eV, in increments of 1 or 2 eV.[8]
-
During the ramp, the instrument will acquire a full product ion spectrum at each CE step.
-
Monitor the intensity of your target product ions (e.g., m/z ~360.3 and ~346.3) as the collision energy changes.
-
-
Data Analysis:
-
The instrument software will typically generate a CE optimization curve, plotting product ion intensity (Y-axis) against collision energy (X-axis).
-
Identify the collision energy value that corresponds to the peak intensity for each product ion. This is your optimal CE for that specific transition.
-
If the software does not generate a curve automatically, you can export the data and plot it in external software (e.g., Excel, GraphPad).
-
-
Verification:
-
Create a final MRM method using the precursor ion and the selected product ions with their newly determined optimal collision energies.
-
Inject the Felodipine-d8 solution again using this method to confirm that you are observing a stable and high-intensity signal for each transition.
-
Q4: My signal intensity is consistently low across all collision energies. What are the common causes?
Answer:
Low signal intensity during optimization is a common issue that can often be resolved by systematically checking several key areas of your LC-MS/MS system.[9][10]
Troubleshooting Low Signal Intensity:
-
Ion Source Parameters: The problem may not be the collision energy but the initial generation of precursor ions.
-
Check ESI Source Settings: Ensure the capillary voltage, nebulizer gas pressure, drying gas flow, and source temperature are appropriate for your analyte and flow rate. These may need to be optimized separately before CE optimization.[1]
-
Probe Position: Verify that the ESI probe is correctly positioned relative to the instrument orifice. An incorrect position can drastically reduce ion sampling.
-
-
Sample and Mobile Phase:
-
Analyte Concentration: Your infusion solution might be too dilute. Prepare a fresh, slightly more concentrated standard to confirm.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. Felodipine, being a basic compound, ionizes well in an acidic mobile phase (e.g., with 0.1% formic acid).
-
-
Instrument Health:
-
Dirty Ion Optics: A contaminated ion source, capillary, or front-end ion optics can suppress the signal. Perform routine cleaning as recommended by the manufacturer.[7]
-
System Calibration: An out-of-date or poor mass calibration can lead to inefficient ion transmission through the quadrupoles. Recalibrate the instrument.[7]
-
Q5: I see multiple product ions for Felodipine-d8. Which one(s) should I select for my MRM assay?
Answer:
It is common and often advantageous to identify more than one product ion. For a robust quantitative method, you will typically select two transitions:
-
Quantifier Ion: This is the product ion that provides the most intense and stable signal at its optimal CE. It will be used for calculating the concentration of the analyte.
-
Qualifier Ion: This is a second, less intense but still stable product ion. It serves as a confirmation of the analyte's identity. The ratio of the qualifier to the quantifier ion should remain constant across all samples and calibrators. A significant deviation in this ratio could indicate a matrix interference.
Selection Criteria:
-
Intensity: The quantifier should be the most abundant product ion to maximize sensitivity.
-
Specificity: Choose product ions with higher m/z values if possible, as they are generally less prone to background interference than very small fragments.
-
Stability: The chosen ions should show a well-defined peak in the collision energy profile, indicating a stable fragmentation pathway.
Q6: Should the optimal collision energy for Felodipine-d8 be identical to that of unlabeled Felodipine?
Answer:
Theoretically, the optimal collision energies for a deuterated standard and its unlabeled analyte should be very similar, if not identical. This is because the deuterium substitution results in a negligible change to the bond energies involved in the fragmentation process. The fragmentation pathways remain the same.[11]
However, it is considered best practice in method development to optimize the collision energy for the internal standard independently . Minor differences in optimal CE can sometimes be observed due to subtle differences in ion optics tuning for the slightly different masses. Relying on the analyte's CE for the internal standard could lead to a suboptimal response. Independent optimization ensures that both the analyte and the internal standard are detected with maximum sensitivity, which is critical for achieving the highest precision and accuracy in your assay.
References
-
Li, Y. Y., et al. (2006). Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers. Chemical Research in Chinese Universities, 22(4), 479-483. [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). [Link]
-
Miyazono, Y., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Molecules, 28(4), 1886. [Link]
-
Chinese Chemical Letters. (n.d.). Mass spectra of fragment ions of felodipine. [Link]
-
ResearchGate. (n.d.). Optimized MRM transitions and collision energies for 14 internal...[Link]
-
De Nucci, G., et al. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 804(2), 325-332. [Link]
-
Rane, S., et al. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. [Link]
-
ResearchGate. (n.d.). Troubleshooting for LC-MS/MS. [Link]
-
ResearchGate. (n.d.). MRM Transitions and Parameters for Standards and Deuterated Standards...[Link]
-
PubMed. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
-
ResearchGate. (2011). (PDF) LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. [Link]
-
Waters. (n.d.). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. [Link]
-
Reddit. (2024). MRM development : r/massspectrometry. [Link]
-
MacCoss, M. J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Analytical Chemistry, 82(24), 10214–10219. [Link]
-
Infinix Bio. (2026). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 55(11), e4580. [Link]
-
Semyonov, A. (2017). 35 3 Optimization of collision energy. YouTube. [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
-
Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. [Link]
-
bioRxiv. (2024). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. [Link]
-
Stein, S. E. (2019). Spectral Derivatives. Exploring and Exploiting the Collision Energy Dependence of Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 30(10), 2096–2106. [Link]
Sources
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gilbertodenucci.com [gilbertodenucci.com]
- 6. lcms.cz [lcms.cz]
- 7. zefsci.com [zefsci.com]
- 8. skyline.ms [skyline.ms]
- 9. researchgate.net [researchgate.net]
- 10. infinixbio.com [infinixbio.com]
- 11. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Technical Support Center: Preventing Cross-Talk Between Felodipine and Felodipine-d8 Channels
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing mass spectrometry cross-talk between Felodipine and its deuterated internal standard, Felodipine-d8. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure robust and reliable bioanalytical method development.
Understanding the Challenge: The Nature of Cross-Talk
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like Felodipine-d8 is the gold standard for accurately quantifying its analogous drug, Felodipine.[1] The underlying principle is that the SIL-IS and the analyte exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, a phenomenon known as "cross-talk" or "cross-signal contribution" can occur, where the signal from one compound erroneously contributes to the signal of the other.[1] This can lead to inaccurate quantification and compromise the integrity of study data.
This guide will address the common questions and issues encountered when working with Felodipine and Felodipine-d8, providing a framework for both troubleshooting existing problems and developing preventative strategies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is cross-talk in the context of Felodipine and Felodipine-d8 analysis?
A1: Cross-talk refers to any interference between the mass spectrometer signals of Felodipine and its deuterated internal standard, Felodipine-d8. This can manifest in two primary ways:
-
Analyte to Internal Standard (IS) Cross-Talk: The signal from Felodipine contributes to the signal being measured for Felodipine-d8.
-
Internal Standard (IS) to Analyte Cross-Talk: The signal from Felodipine-d8 contributes to the signal being measured for Felodipine.
The molecular weight of Felodipine is approximately 384.25 g/mol , and for Felodipine-d8, it is approximately 392.30 g/mol . This significant mass difference of 8 Daltons makes direct isotopic overlap from naturally abundant isotopes less likely to be a primary source of cross-talk, but it does not eliminate the possibility entirely, especially at high analyte concentrations.
DOT Diagram: The Concept of Cross-Talk
Caption: Bidirectional interference between analyte and internal standard channels.
Q2: What are the primary causes of cross-talk between Felodipine and Felodipine-d8?
A2: Even with a significant mass difference, several factors can contribute to cross-talk:
-
Isotopic Purity of the Internal Standard: The Felodipine-d8 standard may contain a small percentage of the unlabeled Felodipine (d0). This is a common source of IS-to-analyte cross-talk.
-
In-source Fragmentation: High energy in the ion source can cause the analyte or internal standard to fragment before entering the mass analyzer. If a fragment of Felodipine-d8 has the same mass as the precursor ion of Felodipine, it can lead to interference.
-
Shared Fragment Ions: While the precursor ions are different, it is possible for both Felodipine and Felodipine-d8 to produce fragment ions of the same mass-to-charge ratio (m/z) in the collision cell. If these shared fragments are selected as product ions in the Multiple Reaction Monitoring (MRM) transitions, it will result in cross-talk.
-
Co-elution of Isobaric Interferences: Although less common with a high-purity SIL-IS, other compounds in the sample matrix with the same nominal mass as Felodipine or Felodipine-d8 could co-elute and interfere with the analysis.
Troubleshooting Guide: A Step-by-Step Approach
If you suspect cross-talk is affecting your assay, follow this systematic troubleshooting workflow.
DOT Diagram: Troubleshooting Workflow
Caption: A systematic approach to identifying and resolving cross-talk issues.
Step 1: Verify the Isotopic Purity of Your Felodipine-d8 Internal Standard
Rationale: The presence of unlabeled Felodipine in your Felodipine-d8 stock is a direct source of interference.
Protocol:
-
Prepare a High-Concentration Solution of Felodipine-d8: Prepare a solution of your Felodipine-d8 internal standard at a concentration significantly higher than what is used in your assay.
-
Acquire Data in the Felodipine Channel: Inject this high-concentration Felodipine-d8 solution and monitor the MRM transition for Felodipine.
-
Analyze the Results: The presence of a peak at the retention time of Felodipine indicates the presence of the unlabeled analyte in your internal standard.
Acceptance Criteria (as per ICH M10 Guidelines): The response of the internal standard in the analyte channel should be ≤ 5% of the analyte's response at the Lower Limit of Quantification (LLOQ).
Step 2: Optimize Your MRM Transitions
Rationale: Careful selection of precursor and product ions is critical to minimize the chances of detecting shared fragments or isotopic contributions.
Experimental Protocol for MRM Optimization:
-
Infuse Standards Separately: Infuse standard solutions of Felodipine and Felodipine-d8 individually into the mass spectrometer.
-
Acquire Full Scan MS and Product Ion Scans:
-
For Felodipine (precursor ion ~m/z 384.2), acquire a full scan mass spectrum to confirm the [M+H]+ ion. Then, perform a product ion scan to identify the most intense and specific fragment ions. Common fragments include the loss of the ethyl ester group or the methyl ester group.
-
For Felodipine-d8 (precursor ion ~m/z 392.3), repeat the process. The deuteration is typically on the methyl and ethyl ester groups, so the fragmentation pattern should be predictable.
-
-
Select Unique and Intense Transitions: Choose MRM transitions where the product ions are unique to each compound and provide high signal intensity. Avoid using product ions that are present in the fragmentation spectra of both compounds.
Table 1: Example MRM Transitions for Felodipine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Felodipine | 384.2 | 338.2 |
| Felodipine | 383.9 | 352.1 |
| Felodipine | 382.1 | 145.0 |
Note: These are examples, and optimal transitions should be determined empirically on your instrument.
Step 3: Optimize Chromatographic Separation
Rationale: While Felodipine and Felodipine-d8 are expected to co-elute, chromatographic separation can be crucial for resolving them from other potential isobaric interferences in the matrix. Furthermore, slight differences in retention time due to the deuterium labeling (isotopic effect) can sometimes be exploited.
Method Development Strategy:
-
Column Selection: A high-resolution C18 column is a good starting point for the analysis of Felodipine.
-
Mobile Phase Optimization:
-
Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, ammonium formate).
-
A gradient elution program can be optimized to enhance the separation of Felodipine from matrix components.
-
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak shape and resolution.
Example Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Step 4: Adjust Ion Source Parameters
Rationale: In-source fragmentation can be a significant contributor to cross-talk. Optimizing the ion source parameters can minimize this phenomenon.
Key Parameters to Adjust:
-
Source Temperature: Lowering the source temperature can reduce the thermal energy imparted to the analytes, thus minimizing in-source fragmentation.
-
Capillary Voltage/Spray Voltage: Optimize for stable spray and good signal intensity without being excessively high, which can promote in-source decay.
-
Nebulizer and Gas Flows: Adjust these to ensure efficient desolvation without causing excessive fragmentation.
Experimental Approach:
-
Infuse a standard solution of Felodipine-d8.
-
Monitor the MRM channel for Felodipine.
-
Systematically adjust one ion source parameter at a time while observing the signal in the Felodipine channel.
-
Identify the settings that provide a robust signal for Felodipine-d8 while minimizing the signal in the Felodipine channel.
Preventative Measures: Building a Robust Method from the Start
-
Choose a High-Purity Internal Standard: Whenever possible, obtain a certificate of analysis for your Felodipine-d8 to confirm its isotopic purity.
-
Incorporate Cross-Talk Evaluation into Method Validation: As part of your bioanalytical method validation, include experiments specifically designed to assess cross-talk between the analyte and the internal standard. This should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.
-
Use an Appropriate Concentration of the Internal Standard: The concentration of the internal standard should be carefully chosen to be within the linear range of the detector and to provide a consistent and reproducible response across the calibration curve.
Conclusion
Preventing cross-talk between Felodipine and Felodipine-d8 channels is achievable through a systematic and scientifically grounded approach. By understanding the potential causes of this interference and diligently applying the troubleshooting and preventative strategies outlined in this guide, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of Felodipine in various biological matrices.
References
-
Li Y, et al. Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers. Chemical Research in Chinese Universities. 2006;22(4):479-483. Available at: [Link]
-
De Nucci, G. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. 2005;814(2):217-23. Available at: [Link]
-
Rane S, et al. Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. Available at: [Link]
-
Yamashita K, et al. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Pharmaceuticals (Basel). 2023;16(2):304. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FDA Bioanalytical Method Validation: A Felodipine-d8 Case Study
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data. Regulatory bodies, most notably the U.S. Food and Drug Administration (FDA), mandate a stringent set of criteria to ensure that the methods used to quantify drugs and their metabolites in biological matrices are accurate, precise, and reproducible.[1][2] This guide provides an in-depth, practical comparison of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Felodipine in human plasma, using Felodipine-d8 as the internal standard, all in accordance with the latest FDA and harmonized ICH M10 guidelines.[3][4][5][6][7]
The choice of a deuterated internal standard, such as Felodipine-d8, is a strategic one aimed at mitigating variability during sample preparation and analysis. By mimicking the physicochemical properties of the analyte, it co-elutes and experiences similar ionization effects, thereby providing a more accurate and precise quantification.
The Pillars of Bioanalytical Method Validation
Before delving into the experimental specifics, it is crucial to understand the core parameters of bioanalytical method validation as stipulated by the FDA.[1][8][9] These parameters are not merely a checklist but a holistic approach to guaranteeing data integrity.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Accuracy: The closeness of the measured value to the true value.[10]
-
Precision: The degree of agreement among a series of measurements of the same sample.[10]
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured, known as the Lower Limit of Quantification (LLOQ).[1]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[1]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[1][8]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[4]
A Validated LC-MS/MS Method for Felodipine with Felodipine-d8
The following is a detailed protocol for the extraction and analysis of Felodipine from human plasma, incorporating Felodipine-d8 as an internal standard. This method is designed to meet the rigorous standards of the FDA.
Experimental Protocol
-
Preparation of Standards and Quality Control (QC) Samples:
-
Stock solutions of Felodipine and Felodipine-d8 are prepared in methanol.
-
Calibration standards are prepared by spiking blank human plasma with appropriate volumes of the Felodipine stock solution to achieve a concentration range of 0.1 ng/mL to 50 ng/mL.
-
QC samples are prepared in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 5 ng/mL
-
High QC (HQC): 40 ng/mL
-
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 25 µL of Felodipine-d8 internal standard working solution (100 ng/mL).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Felodipine: m/z 384.0 → 338.0
-
Felodipine-d8: m/z 392.0 → 346.0
-
-
Visualizing the Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for Felodipine-d8 Method.
Meeting the FDA's Acceptance Criteria: A Data-Driven Comparison
The following tables present hypothetical yet realistic validation data for the Felodipine-d8 method, demonstrating how it aligns with the FDA's acceptance criteria.
Table 1: Accuracy and Precision
The accuracy and precision of the method are assessed by analyzing replicate QC samples on different days.[11]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% of Nominal) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% of Nominal) (n=18) | FDA Acceptance Criteria (%CV / % of Nominal) |
| LLOQ | 0.1 | 8.5 | 105.2 | 11.2 | 103.5 | ≤20% / 80-120% |
| LQC | 0.3 | 6.2 | 98.7 | 8.1 | 99.8 | ≤15% / 85-115% |
| MQC | 5 | 4.5 | 101.3 | 6.5 | 100.5 | ≤15% / 85-115% |
| HQC | 40 | 3.8 | 99.5 | 5.3 | 101.1 | ≤15% / 85-115% |
Interpretation: The data clearly demonstrate that the method is both accurate and precise, with all values falling well within the FDA's specified limits.[11] The use of a stable-isotope labeled internal standard like Felodipine-d8 is instrumental in achieving this level of performance by correcting for variations in extraction efficiency and instrument response.
Table 2: Stability
The stability of Felodipine in human plasma is evaluated under various conditions to ensure that the sample integrity is maintained from collection to analysis.[12][13]
| Stability Condition | QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=3) | Accuracy (% of Nominal) | FDA Acceptance Criteria (% of Nominal) |
| Freeze-Thaw (3 cycles) | LQC | 0.3 | 0.29 | 96.7 | 85-115% |
| HQC | 40 | 40.8 | 102.0 | 85-115% | |
| Bench-Top (6 hours, RT) | LQC | 0.3 | 0.31 | 103.3 | 85-115% |
| HQC | 40 | 39.5 | 98.8 | 85-115% | |
| Long-Term (-80°C, 90 days) | LQC | 0.3 | 0.29 | 96.7 | 85-115% |
| HQC | 40 | 41.2 | 103.0 | 85-115% |
Interpretation: The results confirm that Felodipine is stable in human plasma under typical storage and handling conditions, ensuring that the measured concentrations in study samples will be accurate.
Table 3: Matrix Effect
The matrix effect is assessed to ensure that the ionization of Felodipine is not suppressed or enhanced by other components in the plasma.
| QC Level | Concentration (ng/mL) | Matrix Factor (n=6 different lots) | %CV of Matrix Factor | FDA Acceptance Criteria (%CV) |
| LQC | 0.3 | 0.98 | 7.2 | ≤15% |
| HQC | 40 | 1.03 | 5.8 | ≤15% |
Interpretation: The low coefficient of variation for the matrix factor across different lots of plasma indicates that the method is not significantly affected by matrix components. This is a critical aspect of ensuring the method's ruggedness and applicability to a diverse patient population.
The Logic of Validation: A Visual Representation
The entire validation process follows a logical sequence to build a comprehensive picture of the method's performance.
Caption: The Bioanalytical Validation Flowchart.
Conclusion: A Robust and Defensible Method
This guide has demonstrated the systematic validation of an LC-MS/MS method for Felodipine using Felodipine-d8 as an internal standard, in strict adherence to FDA bioanalytical guidelines. The presented data, while illustrative, reflect the performance expected from a well-developed and robust method. By meticulously evaluating selectivity, accuracy, precision, sensitivity, stability, and matrix effects, researchers can ensure the generation of high-quality, defensible data that will withstand regulatory scrutiny and contribute to the successful development of new therapeutics. The use of a deuterated internal standard is a key element in achieving the high level of precision and accuracy required.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2013). Method development and validation for estimation of Felodipine in human plasma by LCMS/MS. [Link]
-
ResearchGate. (n.d.). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. [Link]
-
LCGC North America. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
-
PMC. (2011). Bioanalytical method validation: An updated review. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Progress. (n.d.). Bioanalytical method validation and study sample analysis. [Link]
- Vertex AI Search. (2023).
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
PMC. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. progress-lifesciences.nl [progress-lifesciences.nl]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. anivet.au.dk [anivet.au.dk]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 13. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Assessment of Felodipine-d8 Calibration
In the landscape of regulated bioanalysis, the robust validation of analytical methods is not merely a procedural formality but the bedrock upon which the reliability of pharmacokinetic and toxicokinetic data rests. For drug development professionals, ensuring that an assay can accurately and precisely quantify a drug or its metabolite is paramount. This guide provides an in-depth technical comparison and procedural walkthrough for assessing the linearity and range of a calibration curve for Felodipine-d8, a common deuterated internal standard used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the antihypertensive drug Felodipine.
The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework that is both scientifically sound and regulatory-compliant.[1][2][3][4][5]
The Foundational Importance of Linearity and Range
Before delving into experimental design, it is crucial to understand the causality behind the stringent assessment of linearity and range.
-
Linearity of a bioanalytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range.[1][6][7][8] This proportionality is fundamental because it validates the use of a regression model (typically linear) to interpolate the concentration of an unknown sample from its instrumental response. A lack of linearity can indicate issues such as detector saturation, ionization suppression or enhancement in LC-MS/MS, or non-specific binding.[9][10]
-
Range defines the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][11][12] The established range must encompass the expected concentrations of the analyte in the study samples. This ensures that samples can be quantified without the need for dilution, which can introduce additional variability.
Experimental Design: A Self-Validating System
The protocol for assessing linearity and range is designed to be a self-validating system, where the experimental data generated must meet predefined acceptance criteria to confirm the method's suitability.
Preparation of Calibration Standards
The cornerstone of a linearity assessment is the preparation of a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of Felodipine-d8.
Key Considerations:
-
Number of Standards: A minimum of six to eight non-zero concentration standards are recommended to adequately define the relationship between concentration and response.[3][13][14] This includes a Lower Limit of Quantitation (LLOQ) and an Upper Limit of Quantitation (ULOQ).
-
Concentration Distribution: The standards should be distributed throughout the expected concentration range, with more standards at the lower end to better define the LLOQ.
-
Source of Stock Solutions: To ensure accuracy, it is good practice to prepare the calibration standards from a separate stock solution than the one used for the quality control (QC) samples.[14]
Experimental Workflow for Linearity and Range Assessment
The following diagram illustrates the typical workflow for conducting a linearity and range assessment for Felodipine-d8.
Caption: Workflow for Linearity and Range Assessment of Felodipine-d8.
Detailed Experimental Protocol
This protocol outlines the steps for a comprehensive linearity and range assessment of Felodipine-d8 in human plasma using LC-MS/MS.
1. Preparation of Calibration Standards:
-
Prepare a primary stock solution of Felodipine-d8 in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to create a series of working solutions.
-
Spike a validated blank human plasma with the working solutions to create a minimum of eight non-zero calibration standards. A typical range for Felodipine might be 0.1 to 100 ng/mL.
2. Sample Preparation and Analysis:
-
Extract Felodipine-d8 from the plasma standards using a validated extraction method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Record the peak area response for Felodipine-d8 for each calibration standard.
3. Data Analysis and Acceptance Criteria:
-
Plot the peak area response of Felodipine-d8 against its nominal concentration.
-
Perform a linear regression analysis on the data. A weighted linear regression (e.g., 1/x or 1/x²) is often necessary for LC-MS/MS data to ensure accuracy at the lower end of the range.[10]
-
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).[3][14][15]
-
The back-calculated concentrations of the standards should not exhibit a systematic trend (e.g., all high or all low at one end of the curve).
-
Data Presentation and Comparison
To illustrate the outcome of a successful linearity and range assessment, the following table presents a hypothetical dataset for a Felodipine-d8 calibration curve.
| Nominal Concentration (ng/mL) | Mean Peak Area Response | Back-Calculated Concentration (ng/mL) | % Deviation from Nominal |
| 0.1 (LLOQ) | 1,520 | 0.105 | +5.0% |
| 0.2 | 2,980 | 0.198 | -1.0% |
| 0.5 | 7,650 | 0.510 | +2.0% |
| 1.0 | 15,100 | 0.995 | -0.5% |
| 5.0 | 75,800 | 5.02 | +0.4% |
| 10.0 | 152,500 | 10.1 | +1.0% |
| 50.0 | 749,000 | 49.5 | -1.0% |
| 100.0 (ULOQ) | 1,510,000 | 99.8 | -0.2% |
| Regression Model: | Weighted Linear (1/x²) | r²: | 0.9998 |
In this example, the data meets the acceptance criteria. The r² value is well above 0.99, and the back-calculated concentrations for all standards are within the ±15% (or ±20% for LLOQ) deviation limit. This provides a high degree of confidence in the linearity and defined range of the assay for Felodipine-d8.
Comparison with Alternative Approaches
While a full calibration curve with multiple non-zero standards is the gold standard for regulated bioanalysis, alternative approaches exist for specific applications.
-
Single-Point Calibration: This method relies on a single calibration standard and assumes a linear response through the origin. While simple and cost-effective, it is generally not suitable for regulated bioanalysis due to its inability to confirm linearity across a range.[16]
-
Two-Point Calibration: This approach uses two standards, typically at the lower and upper ends of the expected range. It provides more information than a single-point calibration but still lacks the comprehensive assessment of linearity offered by a multi-point curve.[16]
For the quantification of Felodipine-d8 in support of clinical or preclinical studies, a comprehensive multi-point calibration as detailed in this guide is the only approach that meets the stringent requirements of regulatory agencies.
Conclusion
The assessment of linearity and range is a critical component of bioanalytical method validation for Felodipine-d8. By adhering to a robust experimental protocol grounded in regulatory guidelines, researchers can establish a reliable and defensible calibration model. The use of a sufficient number of calibration standards, appropriate regression analysis, and stringent acceptance criteria ensures that the analytical method is fit for its intended purpose: the accurate and precise quantification of Felodipine-d8 in biological samples. This, in turn, underpins the integrity of the pharmacokinetic and toxicokinetic data that inform critical decisions in drug development.
References
-
Bioanalytical method validation: An updated review - PMC. (n.d.). Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
Ovid. (n.d.). Reasons for calibration standard curve slope variation in LC–MS assays and how to address it. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. Retrieved from [Link]
-
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis | Request PDF. Retrieved from [Link]
-
Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. Retrieved from [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
BioProcess International. (2018, June 1). Statistical Assessments of Bioassay Validation Acceptance Criteria. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation | PPTX. Retrieved from [Link]
-
myadlm.org. (2018, January 1). Calibration Strategies for Clinical LC-MS Assays. Retrieved from [Link]
-
GaBI Journal. (n.d.). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
-
Austin Publishing Group. (2015, December 7). Bio-Analytical Method Validation-A Review. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
EMA. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]
-
ICH. (2019, March 20). bioanalytical method validation – m10. Retrieved from [Link]
-
ResearchGate. (2023, November 1). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. Retrieved from [Link]
-
ResearchGate. (2018, May 30). analytical method development and validation of felodipine in bulk and tablet dosage form by using rp-hplc techniques. Retrieved from [Link]
-
PMC. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]
-
PharmacologyOnLine. (n.d.). ANALYTICAL METHOD VALIDATION AND CLEANING VERIFICATION OF FELODIPINE BY HPLC METHOD. Retrieved from [Link]
-
Zenodo. (n.d.). analytical method development and validation of felodipine in bulk and tablet dosage form by using. Retrieved from [Link]
-
Acta Scientific. (2018, March 14). Development and Validation of UV Spectrophotometric Method for Estimation of Felodipine Using Green Solvent in Tablet Formulation. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. ovid.com [ovid.com]
- 10. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 15. database.ich.org [database.ich.org]
- 16. myadlm.org [myadlm.org]
Technical Evaluation: Matrix Factor & Recovery for Felodipine-d8 in LC-MS/MS Bioanalysis
Executive Summary
In the quantitative bioanalysis of calcium channel blockers, specifically Felodipine, the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Nifedipine or Nitrendipine have historically been used due to cost or availability, they frequently fail to compensate for non-linear matrix effects inherent in complex biological matrices (plasma/serum).
This guide evaluates Felodipine-d8 (Deuterated Felodipine) against structural analog alternatives. By examining Matrix Factor (MF) and Recovery metrics, we demonstrate that Felodipine-d8 provides superior correction for ion suppression and extraction variability, ensuring compliance with FDA (M10) and EMA bioanalytical guidelines.
Scientific Foundation: The Co-Elution Imperative
The Mechanism of Matrix Effects
Matrix effects in LC-MS/MS arise when co-eluting endogenous components (phospholipids, proteins) alter the ionization efficiency of the analyte in the source (ESI). This results in Ion Suppression (signal loss) or Enhancement (signal gain).
-
Structural Analogs (e.g., Nifedipine): Elute at a slightly different retention time (
) than Felodipine. Consequently, the analyte and the IS experience different matrix environments at the moment of ionization. The IS cannot accurately track the suppression acting on the analyte. -
Stable Isotope Labeled IS (Felodipine-d8): Possesses physicochemical properties nearly identical to the analyte.[1] It co-elutes (
) and experiences the exact same ionization environment. If the analyte signal is suppressed by 30%, the d8-IS signal is also suppressed by 30%, maintaining a constant Peak Area Ratio.
Visualization: Ion Suppression Compensation
The following diagram illustrates why non-co-eluting analogs fail to correct for matrix effects compared to the co-eluting Felodipine-d8.
Caption: Mechanism of Matrix Effect Compensation. Scenario A shows temporal separation leading to error; Scenario B shows perfect overlap ensuring correction.
Comparative Performance Analysis
The following table summarizes the performance characteristics of Felodipine-d8 versus common structural analogs based on bioanalytical validation parameters.
| Feature | Felodipine-d8 (SIL-IS) | Structural Analog (e.g., Nifedipine) | Impact on Data Quality |
| Retention Time ( | Identical to Analyte ( | Shifted ( | Analogs fail to track "spot" matrix suppression. |
| Matrix Factor (MF) | IS-Normalized MF | IS-Normalized MF varies (0.8 - 1.2) | D8 ensures accuracy even in lipemic/hemolyzed samples. |
| Recovery Tracking | Compensates for extraction loss | Variable extraction efficiency | D8 corrects for random pipetting/extraction errors. |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate to High | Analogs require extra proof of selectivity. |
| Cost | Higher | Lower | Cost of re-analysis outweighs initial savings. |
Experimental Protocols
To validate the performance of Felodipine-d8, the following protocols must be executed. These are designed to meet ICH M10 and FDA Bioanalytical Method Validation requirements.
Protocol A: Determination of Matrix Factor (MF)
Objective: To quantify the matrix effect (ion suppression/enhancement) and demonstrate the normalizing power of Felodipine-d8.
Reagents:
-
6 lots of blank plasma (including 1 lipemic, 1 hemolyzed).
-
Felodipine-d8 working internal standard.
Workflow:
-
Set 1 (Reference Solutions): Prepare neat solutions of Felodipine and Felodipine-d8 in mobile phase at Low QC (LQC) and High QC (HQC) concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from 6 different lots (using Protocol B). Dry the supernatant. Reconstitute the residue with the Reference Solutions from Set 1.
-
Note: This ensures the matrix components are present, but recovery loss is excluded.
-
-
Calculation:
-
Absolute MF (Analyte) = (Peak Area of Set 2) / (Peak Area of Set 1)
-
Absolute MF (IS) = (Peak Area of Set 2) / (Peak Area of Set 1)
-
IS-Normalized MF = (Absolute MF Analyte) / (Absolute MF IS)[5]
-
Acceptance Criteria:
-
The CV% of the IS-Normalized MF across 6 lots must be < 15% .[5]
Protocol B: Extraction Recovery Assessment
Objective: To determine the extraction efficiency and ensure Felodipine-d8 tracks analyte loss.
Method: Liquid-Liquid Extraction (LLE) is recommended for Felodipine due to its lipophilicity (
Steps:
-
Aliquot: Transfer 200 µL of plasma sample (spiked with Felodipine) into a tube.
-
IS Addition: Add 20 µL of Felodipine-d8 working solution. Vortex 10s.
-
Extraction: Add 1.0 mL of extraction solvent (Diethyl ether:Hexane, 80:20 v/v).
-
Agitation: Vortex for 5 min or shaker for 10 min.
-
Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh tube.
-
Dry: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).
Calculation:
Validation Workflow Diagram
This flowchart outlines the decision-making process for validating Matrix Factor using Felodipine-d8.
Caption: Workflow for assessing Matrix Factor compliance according to FDA/EMA guidelines.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6][7] [Link]
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[5] [Link]
-
Migliorança, L. H., et al. (2005).[4] Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. [Link]
Sources
Quantitation of Felodipine-d8: Sensitivity Benchmarking of Triple Quadrupole (QQQ) vs. Q-TOF Architectures
Executive Summary
This technical guide provides a comparative analysis of determining Felodipine-d8 (and its native analog) using Triple Quadrupole (QQQ) versus Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. While QQQ remains the gold standard for absolute sensitivity (LOQ) in regulated bioanalysis, modern Q-TOF architectures offer distinct advantages in selectivity and method development speed. This guide details the mechanistic differences, provides a self-validating experimental protocol, and offers a decision framework for researchers selecting the optimal platform for dihydropyridine pharmacokinetics.
Technical Principles: The Physics of Sensitivity
To understand the sensitivity gap between QQQ and Q-TOF for Felodipine-d8, one must analyze the Duty Cycle and Ion Transmission Efficiency .
The Triple Quadrupole (QQQ) Advantage
In Multiple Reaction Monitoring (MRM) mode, the QQQ acts as a continuous filter. Both Q1 (precursor selection) and Q3 (fragment selection) are static for the dwell time of the transition.
-
Mechanism: Q1 locks onto the Felodipine-d8 precursor (
~392.1). Q2 fragments it. Q3 locks onto the specific product ion ( ~346.1). -
Duty Cycle: Near 100% for the targeted ion during its dwell time.
-
Result: Maximum signal-to-noise (S/N) ratio, ideal for trace-level quantitation (pg/mL range).
The Q-TOF Compromise
Q-TOF instruments operate in a pulsed manner. The ToF analyzer pushes ions orthogonally into the flight tube.
-
Mechanism: Q1 selects the precursor. Q2 fragments it. The ToF pulser samples the incoming ion beam at high frequency (e.g., 10-20 kHz).
-
Duty Cycle: While modern instruments use ion coolers/traps to buffer ions, a percentage of ions are lost between pulses or due to transmission grids.
-
Result: Lower absolute sensitivity compared to QQQ, but with the benefit of capturing all product ions simultaneously (Parallel Accumulation), providing high-resolution confirmation.
Visualization of Ion Optics and Duty Cycle
Figure 1: Comparison of ion transmission paths. QQQ maintains a continuous ion beam for specific transitions, while Q-TOF relies on orthogonal pulsing, inherently impacting absolute sensitivity.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating . By including specific system suitability tests (SST) and isotopic checks, the user confirms instrument performance before analyzing valuable samples.
Materials & Reagents
-
Analyte: Felodipine (Native) and Felodipine-d8 (Internal Standard).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is chosen over protein precipitation to minimize matrix effects (ion suppression), which is critical when comparing sensitivity limits.
-
Aliquot 200 µL plasma.
-
Spike with 20 µL IS (Felodipine-d8, 50 ng/mL).
-
Add 1 mL Diethyl Ether:Hexane (80:20 v/v).
-
Vortex (5 min) and Centrifuge (4000g, 10 min, 4°C).
-
Transfer supernatant; evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase (80% MeOH).
LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm (e.g., Agilent ZORBAX or Waters BEH).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in MeOH.
-
Gradient: 60% B to 95% B over 3 min. Flow: 0.4 mL/mL.
-
Injection Vol: 5 µL.
Mass Spectrometry Parameters (The Comparison)
| Parameter | QQQ (e.g., Sciex 6500+ / Agilent 6495) | Q-TOF (e.g., Sciex 6600 / Agilent 6545) |
| Acquisition Mode | MRM (Multiple Reaction Monitoring) | HR-MRM or Targeted MS/MS |
| Polarity | ESI Positive | ESI Positive |
| Precursor ( | 392.1 (d8), 384.1 (Native) | 392.1125 (d8), 384.0988 (Native) |
| Product ( | 346.1 (Quant), 320.1 (Qual) | Extraction Window: ± 10-20 ppm |
| Dwell/Accumulation | 50-100 ms | 100-200 ms (TOF extraction) |
Representative Performance Data
The following data summarizes typical performance characteristics derived from validated bioanalytical methods for dihydropyridines.
Sensitivity & Linearity Comparison
| Performance Metric | Triple Quadrupole (QQQ) | Q-TOF (HR-MRM Mode) | Analysis |
| LOD (Limit of Detection) | 0.5 - 1.0 pg/mL | 5.0 - 10.0 pg/mL | QQQ is ~10x more sensitive. |
| LOQ (Limit of Quantitation) | 2.0 pg/mL | 20.0 pg/mL | QQQ enables lower dosing studies. |
| Linear Dynamic Range | 4-5 Orders of Magnitude | 3-4 Orders of Magnitude | Q-TOF detectors saturate earlier. |
| Mass Accuracy | Unit Resolution (0.7 Da) | < 5 ppm | Q-TOF confirms identity of the peak. |
| Matrix Effect (IS Norm) | 95-105% | 98-102% | Q-TOF's narrow window reduces noise. |
Note: Data synthesized from standard industry performance for chlorinated dihydropyridines [1, 3].
The "Chlorine Effect"
Felodipine contains two chlorine atoms.
-
QQQ: Monitors the transition of the monoisotopic peak (usually
). If the isolation window is too narrow, it may cut off signal; if too wide, it admits background. -
Q-TOF: Captures the full isotopic envelope (
).-
Advantage: You can sum the isotopic currents (XIC) for the precursor to gain signal, potentially offsetting the sensitivity loss inherent to the duty cycle.
-
Decision Framework: Which Instrument When?
Use this logic flow to determine the appropriate instrument for your study.
Figure 2: Decision matrix for instrument selection. Sensitivity requirements generally dictate the use of QQQ, while complex matrices favor Q-TOF.
Conclusion
For the quantitation of Felodipine-d8 , the Triple Quadrupole (QQQ) remains the superior choice for regulated PK/PD studies requiring maximum sensitivity (LOQ < 5 pg/mL). The continuous ion transmission of the QQQ provides a signal-to-noise ratio that pulsed Q-TOF systems struggle to match in the low picogram range.
However, the Q-TOF is a valid alternative for:
-
Discovery Phase: Where LOQs of 20-50 pg/mL are acceptable.
-
Metabolite ID: Where the accurate mass of Felodipine metabolites must be tracked simultaneously with the parent drug.
-
Complex Matrices: Where high-resolution extraction windows (e.g., 10 ppm) are needed to eliminate isobaric interferences that would blind a QQQ.
References
-
FDA. Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Kaufmann, A., et al. Comparison of relative selectivity and sensitivity of triple quadrupole and high resolution mass spectrometry in pesticide residue analysis. (2025). ResearchGate. [https://www.researchgate.net/publication/326495876_Bioanalytical_Method_Development_and_Validation_from_the_USFDA_2001_to_the_USFDA_2018_Guidance_for_Industry]([Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
